2-Oxocyclohexanecarboxylic acid

Catalog No.
S633369
CAS No.
18709-01-8
M.F
C7H10O3
M. Wt
142.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxocyclohexanecarboxylic acid

CAS Number

18709-01-8

Product Name

2-Oxocyclohexanecarboxylic acid

IUPAC Name

2-oxocyclohexane-1-carboxylic acid

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

InChI

InChI=1S/C7H10O3/c8-6-4-2-1-3-5(6)7(9)10/h5H,1-4H2,(H,9,10)

InChI Key

POROIMOHDIEBBO-UHFFFAOYSA-N

SMILES

C1CCC(=O)C(C1)C(=O)O

Synonyms

2-OXOCYCLOHEXANECARBOXYLICACID

Canonical SMILES

C1CCC(=O)C(C1)C(=O)O

2-Oxocyclohexanecarboxylic acid, also known as 2-oxo-1-cyclohexanecarboxylic acid, is an organic compound with the molecular formula C₇H₁₀O₃. It features a cyclohexane ring with a ketone group and a carboxylic acid functional group, making it a versatile compound in organic synthesis. The structure consists of a six-membered carbon ring with one ketone (C=O) and one carboxylic acid (-COOH) group located at the second position. This compound is classified as a Bronsted acid, capable of donating protons in

Organic Synthesis:

-Oxocyclohexanecarboxylic acid, also known as levulinic acid, finds application in various organic synthesis processes. Its keto-acid functionality allows it to participate in numerous reactions, including:

  • Aldol condensations: Levulinic acid can act as a ketone donor in aldol condensations, forming new carbon-carbon bonds. This reaction is particularly valuable for synthesizing complex molecules with specific functionalities .
  • Decarboxylative coupling reactions: Levulinic acid can undergo decarboxylation followed by coupling with various nucleophiles, leading to the formation of diverse organic compounds. This strategy is employed in the synthesis of pharmaceuticals and other biologically active molecules .
  • Heterocycle synthesis: Levulinic acid serves as a valuable starting material for the synthesis of various heterocyclic compounds, which are essential building blocks in pharmaceuticals and functional materials. Its participation in ring-closing reactions and condensation reactions facilitates the formation of diverse heterocycles .

Biomass Conversion:

Levulinic acid is a key intermediate in the conversion of biomass, such as lignocellulose, into valuable biofuels and chemicals. The process involves breaking down the complex structure of biomass into simpler components, including levulinic acid, which can then be further processed into target products. This approach offers a sustainable alternative to fossil fuel-based resources .

Potential Applications in Medicinal Chemistry:

Recent research suggests potential applications of levulinic acid derivatives in medicinal chemistry. Studies have explored the ability of levulinic acid-based compounds to exhibit various biological activities, including:

  • Antimicrobial activity: Levulinic acid derivatives have shown promise in combating various bacterial and fungal strains, potentially leading to the development of novel antimicrobial agents .
  • Antioxidant activity: Certain levulinic acid derivatives exhibit antioxidant properties, suggesting their potential role in mitigating oxidative stress associated with various diseases .
  • Anticancer activity: Preliminary studies indicate that specific levulinic acid derivatives may possess anticancer properties, warranting further investigation for their potential therapeutic applications .
Due to its functional groups. Notable reactions include:

  • Bromination: The compound can undergo halogenation reactions, such as bromination and iodination. Kinetic studies have shown that the rates of these reactions can vary based on the presence of different halogens .
  • Nucleophilic Addition: The keto-enol tautomerism allows for nucleophilic addition reactions, where water can add across the carbonyl bond .
  • Condensation Reactions: It can react with hydrazoic acid in the presence of concentrated sulfuric acid, leading to further transformations upon hydrolysis .

These reactions highlight the compound's reactivity and potential for further derivatization.

While specific biological activities of 2-oxocyclohexanecarboxylic acid are not extensively documented, compounds with similar structures often exhibit interesting biological properties. For instance, derivatives may show antimicrobial or anti-inflammatory activities. The presence of the carboxylic acid group suggests potential interactions with biological systems, possibly influencing enzyme activity or cellular pathways.

Several methods exist for synthesizing 2-oxocyclohexanecarboxylic acid:

  • From Cyclohexanone: One common approach involves the oxidation of cyclohexanone followed by carboxylation to introduce the carboxylic acid group.
  • Aldol Condensation: Another method includes an aldol condensation reaction between suitable aldehydes and cyclohexanone derivatives.
  • Direct Synthesis from Levulinic Acid: The compound can also be synthesized from levulinic acid through specific reaction pathways that involve rearrangements and functional group transformations.

These methods provide flexibility in producing the compound for various applications.

Interaction studies involving 2-oxocyclohexanecarboxylic acid focus on its reactivity with other chemical species. These studies often examine how the compound interacts with nucleophiles or electrophiles, revealing insights into its behavior in different chemical environments. The keto-enol system's dynamics are particularly important, as they influence reactivity patterns in aqueous solutions .

Several compounds share structural similarities with 2-oxocyclohexanecarboxylic acid. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
Cyclohexanecarboxylic AcidCyclohexane ring with a carboxylic acid groupLacks ketone functionality
Methyl 2-OxocyclohexanecarboxylateMethyl ester derivative of 2-oxocyclohexanecarboxylicEsterification alters solubility properties
Levulinic AcidA five-carbon ketone with a carboxylic acid functionSmaller ring structure, different reactivity

The uniqueness of 2-oxocyclohexanecarboxylic acid lies in its combination of both ketone and carboxylic functionalities within a cyclohexane framework, allowing for diverse chemical transformations not possible with simpler analogs.

XLogP3

1.3

Wikipedia

2-oxocyclohexanecarboxylic acid

Dates

Modify: 2023-08-15

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